3'-Galactosyllactose

Description

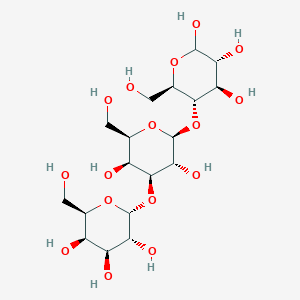

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C18H32O16 |

|---|---|

Molecular Weight |

504.4 g/mol |

IUPAC Name |

(2R,3R,4S,5R,6R)-2-[(2R,3S,4S,5R,6S)-3,5-dihydroxy-2-(hydroxymethyl)-6-[(2R,3S,4R,5R)-4,5,6-trihydroxy-2-(hydroxymethyl)oxan-3-yl]oxyoxan-4-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol |

InChI |

InChI=1S/C18H32O16/c19-1-4-7(22)9(24)12(27)17(31-4)34-15-8(23)5(2-20)32-18(13(15)28)33-14-6(3-21)30-16(29)11(26)10(14)25/h4-29H,1-3H2/t4-,5-,6-,7+,8+,9+,10-,11-,12-,13-,14-,15+,16?,17-,18+/m1/s1 |

InChI Key |

ODDPRQJTYDIWJU-HLICEBNFSA-N |

SMILES |

C(C1C(C(C(C(O1)OC2C(C(OC(C2O)OC3C(OC(C(C3O)O)O)CO)CO)O)O)O)O)O |

Isomeric SMILES |

C([C@@H]1[C@@H]([C@@H]([C@H]([C@H](O1)O[C@H]2[C@H]([C@H](O[C@H]([C@@H]2O)O[C@@H]3[C@H](OC([C@@H]([C@H]3O)O)O)CO)CO)O)O)O)O)O |

Canonical SMILES |

C(C1C(C(C(C(O1)OC2C(C(OC(C2O)OC3C(OC(C(C3O)O)O)CO)CO)O)O)O)O)O |

Origin of Product |

United States |

Foundational & Exploratory

The Emergence of 3'-Galactosyllactose in Human Colostrum: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Human milk oligosaccharides (HMOs) are the third most abundant solid component of human milk, playing a crucial role in infant health, particularly in the development of the immune system and gut microbiota.[1][2] Among the diverse array of over 200 identified HMOs, the galactosyllactoses (GLs), a group of small oligosaccharides, have garnered increasing attention.[1][3] This technical guide focuses on the discovery, quantification, and biological significance of a specific isomer, 3'-Galactosyllactose (3'-GL), in human colostrum. 3'-GL, along with its isomers 4'-GL and 6'-GL, is a trisaccharide composed of a galactose molecule linked to a lactose (B1674315) molecule.[4] While present in lower concentrations than some other major HMOs, emerging evidence highlights its potent anti-inflammatory and gut barrier-protective effects, suggesting a significant role in early infant development.[1][4] This document provides a comprehensive overview of the current knowledge on 3'-GL in human colostrum, detailing quantitative data, experimental methodologies, and relevant biological pathways.

Quantitative Data on this compound in Human Milk

The concentration of 3'-GL in human milk is influenced by genetic factors, specifically the mother's secretor (FUT2) and Lewis (FUT3) gene status, which determine the expression of fucosyltransferases.[1] This leads to variations in HMO profiles, often categorized into four human milk (HM) groups (I-IV).[5]

| HMO | HM Group I (Secretor, Lewis+) [mg/L] | HM Group II (Secretor, Lewis-) [mg/L] | HM Group III (Non-secretor, Lewis+) [mg/L] | HM Group IV (Non-secretor, Lewis-) [mg/L] | Overall Median [mg/L] |

| βthis compound (β3'-GL) | 2.12 | 3.16 | 2.21 | 5.48 | 2.42 |

| β6'-Galactosyllactose (β6'-GL) | - | - | - | - | 8.04 |

Table 1: Absolute Concentrations of βthis compound and β6'-Galactosyllactose in Human Milk Across Different Maternal Phenotypes. Data from a study on a subset of 171 HM samples from 24 Dutch donors. Absolute concentrations of β3'-GL were found to be significantly higher in HM group IV samples.[1] β3'-GL was also present in over 75% of analyzed human milk samples.[5] Notably, the concentrations of β3'-GL and β6'-GL remain relatively stable throughout the stages of lactation.[1] In contrast to many other HMOs that decrease in concentration from colostrum to mature milk, galactosyllactoses are found in higher concentrations in colostrum.[3][6]

Experimental Protocols

The accurate quantification and characterization of 3'-GL in the complex matrix of human colostrum require robust analytical methodologies. The following section outlines a synthesized workflow based on established protocols for HMO analysis.

Sample Preparation: Extraction and Purification of HMOs from Human Colostrum

This protocol describes the initial steps to isolate HMOs from other milk components.

-

Defatting:

-

Thaw frozen colostrum samples (e.g., 500 µL) at 4°C.

-

Centrifuge at 4,000 x g for 30 minutes at 4°C to separate the lipid layer.[7]

-

Carefully collect the skim milk fraction, avoiding the upper fat layer.

-

-

Protein Precipitation and Removal:

-

To the skim milk, add four volumes of a chloroform/methanol mixture (2:1, v/v).[7]

-

Vortex the mixture thoroughly and centrifuge at 4,000 x g for 30 minutes at 4°C.[7]

-

Carefully transfer the upper aqueous layer containing the oligosaccharides to a new tube.

-

Add two volumes of cold ethanol (B145695) and incubate at 4°C overnight to precipitate any remaining proteins.[7]

-

Centrifuge at 4,000 x g for 30 minutes at 4°C and collect the supernatant.[7]

-

Dry the supernatant using a centrifugal evaporator.

-

-

Reduction and Solid-Phase Extraction (SPE):

-

Reconstitute the dried extract in a solution of 1.0 M sodium borohydride (B1222165) (NaBH₄) and incubate at 65°C for 1 hour to reduce the oligosaccharides to their alditol form. This step aids in improving chromatographic separation and detection.[1][7]

-

Neutralize the reaction with dilute acetic acid.

-

Clean the reduced oligosaccharide fraction using a graphitized carbon solid-phase extraction (SPE) cartridge to remove lactose and other interfering substances.[1]

-

Analytical Quantification: High-Performance Liquid Chromatography with Mass Spectrometry (HPLC-MS)

This method allows for the separation and sensitive detection of 3'-GL.

-

Chromatographic Separation (HPLC):

-

Column: A porous graphitic carbon (PGC) column or an amide-based HILIC (Hydrophilic Interaction Liquid Chromatography) column is commonly used for separating HMO isomers.[8]

-

Mobile Phase: A binary gradient of water (A) and acetonitrile (B52724) (B), both often containing a modifier like formic acid, is employed.

-

Gradient Elution: A typical gradient might start with a high percentage of acetonitrile, which is gradually decreased to elute the more polar oligosaccharides.

-

Flow Rate: A flow rate of around 0.2-0.3 mL/min is typical for standard analytical columns.[1]

-

-

Detection and Quantification (Mass Spectrometry):

-

Ionization: Electrospray ionization (ESI) in negative mode is commonly used for HMO analysis.[9]

-

Mass Analyzer: A triple quadrupole (QqQ) or a high-resolution mass spectrometer like a Q-TOF (Quadrupole Time-of-Flight) can be used.

-

Detection Mode: For quantification, Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) is employed to specifically detect the deprotonated ion [M-H]⁻ of 3'-GL (m/z 503.16 for the native form).[8]

-

Quantification: Absolute quantification is achieved by generating a standard curve using a certified 3'-GL analytical reference standard.[9]

-

Biological Significance and Signaling Pathways

This compound has been shown to possess significant anti-inflammatory properties, a crucial function in the neonatal gut.[1] One of the key mechanisms identified is the attenuation of inflammatory signaling pathways, particularly the Toll-like Receptor 3 (TLR3) pathway, which leads to the inhibition of Nuclear Factor-kappa B (NF-κB) activation.[10][11]

Inhibition of the TLR3-NF-κB Signaling Pathway by this compound

The TLR3 receptor recognizes double-stranded RNA (dsRNA), a molecular pattern associated with viral infections, and triggers a signaling cascade that results in the production of pro-inflammatory cytokines. The transcription factor NF-κB is a central regulator of this inflammatory response. Studies have demonstrated that galactosyllactoses, including 3'-GL, can inhibit the activation of NF-κB in intestinal epithelial cells.[10] This inhibition prevents the translocation of NF-κB into the nucleus, thereby downregulating the expression of inflammatory genes.

Caption: TLR3 signaling pathway and the inhibitory action of this compound.

Experimental Workflow: Assessing the Protective Effect of 3'-GL on Intestinal Epithelial Barrier Function

In vitro models are essential for elucidating the direct effects of HMOs on intestinal cells. A common workflow involves the use of intestinal epithelial cell lines, such as Caco-2, often in co-culture with mucus-secreting cells like HT29-MTX, to create a more physiologically relevant model of the gut barrier.

Caption: Workflow for assessing intestinal barrier protection by 3'-GL.

Conclusion

The discovery and ongoing research into this compound in human colostrum are unveiling its significant potential as a bioactive component crucial for infant health. Its ability to attenuate inflammation and protect the intestinal barrier highlights a sophisticated mechanism by which mother's milk contributes to the development of a robust immune system in the newborn. The detailed methodologies and quantitative data presented in this guide provide a foundation for researchers and drug development professionals to further explore the therapeutic applications of 3'-GL. Future investigations will likely focus on elucidating the precise molecular interactions of 3'-GL with cellular receptors and signaling proteins, as well as its synergistic effects with other HMOs and the developing gut microbiota. This knowledge will be instrumental in the development of next-generation infant nutrition and novel therapeutic strategies for inflammatory conditions.

References

- 1. Human milk oligosaccharides and the association with microbiota in colostrum: a pilot study - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Preparation of oligosaccharides from human milk - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. Human milk oligosaccharides differentially support gut barrier integrity and enhance Th1 and Th17 cell effector responses in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Absolute Quantitation of Human Milk Oligosaccharides Reveals Phenotypic Variations during Lactation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. lcms.cz [lcms.cz]

- 6. Quantifying the human milk oligosaccharides 2’‐fucosyllactose and 3‐fucosyllactose in different food applications by high‐performance liquid chromatography with refractive index detection - PMC [pmc.ncbi.nlm.nih.gov]

- 7. A quantitative and comprehensive method to analyze human milk oligosaccharide structures in the urine and feces of infants - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Quantification of neutral human milk oligosaccharides by graphitic carbon HPLC with tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 9. MASONACO - Human milk oligosaccharides [masonaco.org]

- 10. Human Milk Oligosaccharides and Synthetic Galactosyloligosaccharides Contain 3′-, 4-, and 6′-Galactosyllactose and Attenuate Inflammation in Human T84, NCM-460, and H4 Cells and Intestinal Tissue Ex Vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 11. This compound | 32694-82-9 | OG15069 | Biosynth [biosynth.com]

The Role of 3'-Galactosyllactose as a Human Milk Oligosaccharide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Human milk oligosaccharides (HMOs) are a complex and abundant component of human milk, playing a pivotal role in infant health and development. Among these, 3'-Galactosyllactose (3'-GL), a neutral trisaccharide, has emerged as a significant bioactive molecule with potent immunomodulatory and prebiotic properties. This technical guide provides a comprehensive overview of the current scientific understanding of 3'-GL, with a focus on its structure, concentration in human milk, and its multifaceted roles in gut health and immune function. Detailed experimental protocols and visualizations of key signaling pathways are presented to facilitate further research and development in the fields of nutrition, immunology, and pharmaceuticals.

Introduction to this compound (3'-GL)

This compound (3'-GL) is a trisaccharide composed of a galactose molecule linked to a lactose (B1674315) molecule via a β1-3 glycosidic bond.[1] Its chemical formula is C₁₈H₃₂O₁₆, with a molecular weight of 504.44 g/mol .[2][3] Structurally, it is an isomer of 4'-galactosyllactose and 6'-galactosyllactose, differing in the linkage of the terminal galactose.[2] While present in lower concentrations compared to some other HMOs, 3'-GL has been identified as a key contributor to the anti-inflammatory and prebiotic effects of human milk.[4][5]

Concentration of 3'-GL in Human Milk

The concentration of HMOs in human milk is highly variable, influenced by factors such as lactation stage, maternal genetics (Secretor and Lewis blood group status), and geographic location.[4][6][7] 3'-GL is present in the milk of the majority of women, with studies showing its detection in over 75% of samples analyzed.[4][6]

The absolute concentration of 3'-GL tends to be higher in the milk of mothers with a specific genetic phenotype (HM group IV) and has been observed to be influenced by the Secretor (FUT2) and Lewis (FUT3) gene activity which dictates the expression of fucosyltransferases.[4][6] While the concentrations of many HMOs decrease over the course of lactation, the levels of 3'-GL do not appear to be significantly influenced by the lactation stage.[6]

| Parameter | Concentration | Reference |

| Median Absolute Concentration | 2.42 mg/L | [4] |

| Concentration Range (General) | Varies significantly based on maternal phenotype | [4] |

| Presence in Human Milk Samples | >75% | [4][6] |

Biological Roles of this compound

3'-GL exerts its biological effects through several interconnected mechanisms, primarily within the infant's gastrointestinal tract. These roles include prebiotic activity, anti-pathogenic effects, and immunomodulation.

Prebiotic Activity

As a prebiotic, 3'-GL is not digested by the infant's own enzymes but is selectively fermented by beneficial gut bacteria, particularly Bifidobacterium species.[8] This fermentation process leads to the production of short-chain fatty acids (SCFAs), such as acetate, propionate, and butyrate.[9] SCFAs contribute to a lower colonic pH, which inhibits the growth of pathogenic bacteria, and serve as an energy source for colonocytes, thereby strengthening the gut barrier.[9] In vitro fermentation studies using infant fecal microbiota have demonstrated that 3'-GL, along with its isomers, can significantly increase the abundance of Bifidobacterium and stimulate SCFA production.[8]

Anti-Pathogenic and Anti-Inflammatory Effects

A key function of 3'-GL is its ability to modulate the host's immune response to pathogens and inflammatory stimuli. It acts as a soluble decoy receptor, preventing the adhesion of pathogens to the intestinal epithelium, a critical step in infection.[1]

Furthermore, 3'-GL has demonstrated significant anti-inflammatory properties, primarily by attenuating the Nuclear Factor-kappa B (NF-κB) signaling pathway in intestinal epithelial cells.[2][5] This pathway is a central regulator of the inflammatory response.[2] By mitigating the activation of NF-κB, 3'-GL reduces the production of pro-inflammatory cytokines and chemokines, such as IL-8 and MCP-1, in response to inflammatory triggers like TNF-α and IL-1β.[2][5] This helps to protect the immature infant gut from excessive inflammation.[5]

Immunomodulatory Functions

Beyond its anti-inflammatory effects, 3'-GL plays a direct role in modulating the immune system. It has been shown to interact with and inhibit Toll-like receptor 3 (TLR3), a receptor that recognizes viral double-stranded RNA.[10] This interaction helps to regulate antiviral immune responses in the infant's gut, contributing to immune homeostasis.[10]

Key Signaling Pathways Involving 3'-GL

Inhibition of the NF-κB Signaling Pathway

The canonical NF-κB signaling pathway is a primary target of 3'-GL's anti-inflammatory action. In an unstimulated state, the NF-κB dimer (p50/p65) is held inactive in the cytoplasm by its inhibitor, IκBα.[2] Upon stimulation by pro-inflammatory signals, the IκB kinase (IKK) complex phosphorylates IκBα, targeting it for ubiquitination and subsequent degradation by the proteasome.[2] This frees NF-κB to translocate to the nucleus, where it initiates the transcription of genes encoding inflammatory mediators.[2] 3'-GL has been shown to mitigate the nuclear translocation of the p65 subunit of NF-κB, thereby dampening the inflammatory cascade.[2][5]

Caption: Inhibitory effect of this compound on the NF-κB signaling pathway.

Interaction with the TLR3 Signaling Pathway

Toll-like receptor 3 (TLR3) is an endosomal receptor that recognizes double-stranded RNA (dsRNA), a molecular pattern associated with viral infections. Upon binding to dsRNA, TLR3 recruits the adaptor protein TRIF, initiating a signaling cascade that leads to the activation of transcription factors like IRF3 and NF-κB. This results in the production of type I interferons and other inflammatory cytokines, crucial for antiviral defense. 3'-GL has been found to inhibit TLR3 signaling, suggesting a role in modulating the immune response to viral pathogens and preventing excessive inflammation.[10]

Caption: Interaction of this compound with the TLR3 signaling pathway.

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the bioactivity of 3'-GL.

In Vitro Anti-inflammatory Assay in Human Intestinal Epithelial Cells

This protocol is designed to assess the anti-inflammatory effects of 3'-GL on intestinal epithelial cells.

-

Cell Culture:

-

Human intestinal epithelial cell lines such as Caco-2, T84, or NCM-460 are cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 1% penicillin-streptomycin, and maintained at 37°C in a humidified atmosphere with 5% CO₂.

-

-

Treatment:

-

Seed cells in 24-well plates and grow to 80-90% confluency.

-

Pre-incubate the cells with varying concentrations of 3'-GL (e.g., 0.1, 1, 10 mg/mL) for 2 hours.

-

Induce inflammation by adding a pro-inflammatory stimulus such as Tumor Necrosis Factor-alpha (TNF-α; 10 ng/mL) or Interleukin-1beta (IL-1β; 10 ng/mL) to the media containing 3'-GL.

-

Incubate for a further 24 hours.

-

-

Quantification of Inflammatory Markers:

-

ELISA: Collect cell culture supernatants and measure the concentration of secreted pro-inflammatory cytokines and chemokines (e.g., IL-8, MCP-1) using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits according to the manufacturer's instructions.

-

RT-qPCR: Lyse the cells and extract total RNA. Synthesize cDNA and perform quantitative real-time PCR to measure the mRNA expression levels of inflammatory genes.

-

NF-κB p65 Nuclear Translocation Assay

This immunofluorescence-based assay visualizes the inhibitory effect of 3'-GL on the translocation of the NF-κB p65 subunit to the nucleus.

-

Cell Culture and Treatment:

-

Seed cells on sterile glass coverslips in 12-well plates and grow to 70-80% confluency.

-

Pre-treat cells with 3'-GL (e.g., 10 mg/mL) for 2 hours.

-

Stimulate with TNF-α (10 ng/mL) for 30-60 minutes.

-

-

Immunofluorescence Staining:

-

Wash cells with phosphate-buffered saline (PBS).

-

Fix cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.

-

Permeabilize cells with 0.25% Triton X-100 in PBS for 10 minutes.

-

Block non-specific binding with 1% bovine serum albumin (BSA) in PBS for 1 hour.

-

Incubate with a primary antibody against NF-κB p65 (e.g., rabbit anti-p65, 1:400 dilution) overnight at 4°C.

-

Wash with PBS and incubate with a fluorescently-labeled secondary antibody (e.g., goat anti-rabbit IgG Alexa Fluor 488, 1:1000 dilution) for 1 hour at room temperature in the dark.

-

Counterstain nuclei with DAPI (4',6-diamidino-2-phenylindole).

-

-

Microscopy and Analysis:

-

Mount coverslips on microscope slides and visualize using a fluorescence microscope.

-

Quantify the nuclear translocation of p65 by measuring the fluorescence intensity in the nucleus versus the cytoplasm in multiple cells per treatment group.

-

Quantitative Real-Time PCR (RT-qPCR) for Inflammatory Gene Expression

This protocol details the measurement of changes in gene expression in response to 3'-GL treatment.

-

RNA Extraction and cDNA Synthesis:

-

Following cell treatment as described in section 4.1, lyse the cells and extract total RNA using a commercial RNA isolation kit.

-

Assess RNA quality and quantity using a spectrophotometer.

-

Reverse transcribe 1 µg of total RNA into complementary DNA (cDNA) using a reverse transcription kit with oligo(dT) primers.

-

-

Real-Time PCR:

-

Prepare a reaction mixture containing cDNA template, forward and reverse primers for target genes (e.g., IL8, MCP1) and a housekeeping gene (e.g., GAPDH), and a SYBR Green PCR master mix.

-

Perform the PCR reaction in a real-time PCR system with the following typical cycling conditions: initial denaturation at 95°C for 10 minutes, followed by 40 cycles of 95°C for 15 seconds and 60°C for 1 minute.

-

-

Data Analysis:

-

Determine the cycle threshold (Ct) values for each gene.

-

Calculate the relative gene expression using the 2-ΔΔCt method, normalizing the expression of the target genes to the housekeeping gene.

-

Caption: Generalized experimental workflow for evaluating the bioactivity of 3'-GL.

Conclusion and Future Directions

This compound is a potent bioactive component of human milk with well-documented prebiotic and immunomodulatory functions. Its ability to promote a healthy gut microbiota and attenuate inflammatory responses underscores its importance in infant health. The detailed mechanisms of action, particularly the inhibition of the NF-κB and TLR3 signaling pathways, provide a strong foundation for its potential therapeutic applications.

For researchers, scientists, and drug development professionals, 3'-GL represents a compelling molecule for the development of novel therapeutics for inflammatory gut conditions, as a supplement for infant formula to more closely mimic the composition and function of human milk, and as a potential agent to support immune health beyond infancy. Further research is warranted to fully elucidate the clinical efficacy of 3'-GL in various populations and to explore its potential synergistic effects with other HMOs and probiotics.

References

- 1. Nuclear Factor Kappa B (NF-κB) Translocation Assay Development and Validation for High Content Screening - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. scribd.com [scribd.com]

- 3. The human milk oligosaccharides 2’-Fucosyllactose and 6’-Sialyllactose protect against the development of necrotizing enterocolitis by inhibiting Toll-Like Receptor 4 signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. academic.oup.com [academic.oup.com]

- 6. Human Milk Oligosaccharides and Synthetic Galactosyloligosaccharides Contain 3'-, 4-, and 6'-Galactosyllactose and Attenuate Inflammation in Human T84, NCM-460, and H4 Cells and Intestinal Tissue Ex Vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Quantitative real-time polymerase chain reaction (qRT-PCR) restriction fragment length polymorphism (RFLP) method for monitoring highly conserved transgene expression during gene therapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Monitoring gene expression: quantitative real-time rt-PCR - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. An in vitro intestinal model captures immunomodulatory properties of the microbiota in inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Human Milk Components Modulate Toll-Like Receptor–Mediated Inflammation - PMC [pmc.ncbi.nlm.nih.gov]

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to 3'-Galactosyllactose: Structure, Properties, and Methodologies

Abstract

This compound (3'-GL) is a neutral trisaccharide found as a component of human milk oligosaccharides (HMOs) and in commercially produced galactooligosaccharides (GOS).[1] Structurally identified as β-D-Galp-(1→3)-β-D-Galp-(1→4)-D-Glcp, this molecule is of significant scientific interest due to its prebiotic and anti-inflammatory properties.[1][2][3] It plays a role in infant nutrition, gut health, and the modulation of immune responses.[3][4] This technical guide provides a comprehensive overview of the structure, chemical properties, synthesis, and biological functions of 3'-GL. Detailed experimental protocols for its synthesis, analysis, and in-vitro bioactivity assessment are provided to facilitate further research and development.

Chemical Structure and Properties

This compound is a trisaccharide composed of a terminal β-D-galactopyranosyl residue linked to the 3'-hydroxyl group of the galactose unit of a lactose (B1674315) molecule.[1] The full IUPAC name is (2R,3R,4R,5R)-4-[(2S,3R,4S,5S,6R)-3,5-dihydroxy-6-(hydroxymethyl)-4-[(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-2,3,5,6-tetrahydroxyhexanal.[3] It is a structural isomer of 4'-Galactosyllactose and 6'-Galactosyllactose, differing only in the glycosidic linkage position of the terminal galactose.[1][5]

Structural Diagram

Physicochemical and Chemical Properties

Table 1: Chemical and Physical Properties of this compound

| Property | Value | Reference(s) |

| Systematic Name | β-D-Galactopyranosyl-(1→3)-β-D-galactopyranosyl-(1→4)-D-glucopyranose | [6] |

| Synonyms | 3'-GL, GAGGL, Gal(beta1-3)-Gal(beta1-4)Glc | [1][2][3] |

| CAS Number | 32694-82-9 | [2][3] |

| Molecular Formula | C₁₈H₃₂O₁₆ | [3][6] |

| Molecular Weight | 504.44 g/mol | [3][6] |

| Appearance | White to off-white powder | [6] |

| Purity (Commercial) | >90% - ≥95% | [2][6] |

| Boiling Point (Computed) | 958.90 °C | [6] |

| Melting Point | Not available. (For reference, 3-O-α-D-galactopyranosyl-D-galactose: 157-162°C; Lactose: 201-202°C) | [7][8] |

| Solubility | Soluble in water. (For reference, Lactose is freely but slowly soluble in water at 5-10 g/100 mL at 20°C, practically insoluble in ethanol) | [9] |

| Optical Rotation | Not available. (For reference, α-D-galactose: +150.7°; β-D-galactose: +52.8°; Lactose equilibrium: +55.7°) | [10][11] |

Biological Activity and Signaling Pathway

This compound exhibits significant biological activities, most notably as a prebiotic and an anti-inflammatory agent.

Prebiotic Activity

In-vitro fermentation studies using infant fecal microbiota have demonstrated that 3'-GL promotes the growth of beneficial bacteria, particularly Bifidobacterium species. This leads to an increased production of short-chain fatty acids (SCFAs), which are crucial for maintaining gut health.

Anti-inflammatory Mechanism

3'-GL has been shown to attenuate inflammatory responses in human intestinal epithelial cells.[3][4] This is primarily achieved through the modulation of the Nuclear Factor-kappa B (NF-κB) signaling pathway.[4] In an inflammatory state, pro-inflammatory stimuli like TNF-α lead to the degradation of IκBα, allowing the NF-κB (p50/p65) complex to translocate to the nucleus and induce the transcription of pro-inflammatory genes (e.g., IL-8). 3'-GL has been observed to mitigate the nuclear translocation of the p65 subunit, thereby inhibiting this inflammatory cascade.

NF-κB Signaling Pathway Diagram

Experimental Protocols

This section provides detailed methodologies for the synthesis, analysis, and bioactivity assessment of this compound.

Gram-Scale Chemical Synthesis of this compound

This protocol outlines a multi-step chemical synthesis to produce gram-scale quantities of 3'-GL from lactose.

Workflow for Chemical Synthesis

Methodology:

-

Protection of Lactose:

-

Protect the 3' and 4' hydroxyl groups of lactose using a 3',4'-O-isopropylidene group.

-

Benzylate the remaining free hydroxyl groups using benzyl (B1604629) bromide and sodium hydride to yield the fully protected lactose derivative.

-

-

Formation of cis-diol:

-

Selectively cleave the 3',4'-O-isopropylidene group by heating in 80% aqueous acetic acid to afford the corresponding cis-diol.

-

-

Synthesis of Lactose Acceptor:

-

Selectively protect the axial C-4' hydroxyl group. This can be achieved via a two-step, one-pot procedure involving protection with trimethylorthoacetate followed by an orthoester rearrangement using 90% aqueous TFA to yield the C-3' hydroxyl lactose-derived acceptor.

-

-

Glycosylation:

-

Perform a TfOH/NIS promoted glycosylation reaction between the lactose acceptor and a suitable galactosyl donor (e.g., a thioglycoside donor) to form the protected trisaccharide with a β-linkage.

-

-

Final Deprotection:

-

Remove the acetyl protecting groups (deacetylation) by treatment with a mild base such as potassium carbonate in methanol.

-

Remove the benzyl protecting groups via hydrogenolysis using a palladium on carbon (Pd/C) catalyst under a hydrogen atmosphere to yield the final product, this compound.

-

In-Vitro Anti-inflammatory Assay

This protocol details a cell-based assay to evaluate the anti-inflammatory properties of 3'-GL.

Methodology:

-

Cell Culture:

-

Culture human intestinal epithelial cell lines (e.g., T84, NCM-460) in appropriate media (e.g., DMEM/F12) supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin.

-

Maintain cells at 37°C in a humidified atmosphere with 5% CO₂. Seed cells in multi-well plates and grow to confluence.

-

-

Treatment:

-

Pre-incubate the confluent cells with varying concentrations of this compound (e.g., 1-10 mg/mL) for 2 hours.

-

Induce inflammation by adding a pro-inflammatory stimulus such as Tumor Necrosis Factor-alpha (TNF-α; 10 ng/mL) or Interleukin-1beta (IL-1β; 10 ng/mL). Include positive (stimulus only) and negative (media only) controls.

-

-

Quantification of Inflammatory Markers (after 24 hours):

-

ELISA: Collect cell supernatants to measure the secretion of pro-inflammatory cytokines like IL-8 using commercially available ELISA kits according to the manufacturer's instructions.

-

RT-qPCR: Extract total cellular RNA, reverse-transcribe to cDNA, and perform quantitative real-time PCR to measure the relative mRNA expression levels of inflammatory genes (e.g., IL8).

-

-

NF-κB p65 Nuclear Translocation Assay (after 30-60 minutes):

-

Grow, treat, and stimulate cells on coverslips as described above.

-

Fix, permeabilize, and stain the cells with an antibody specific for the p65 subunit of NF-κB.

-

Perform nuclear counterstaining with DAPI.

-

Visualize and quantify the subcellular localization of p65 using fluorescence microscopy to assess nuclear translocation.

-

Analytical Methodologies

Table 2: Summary of Analytical Techniques for this compound

| Technique | Principle | Typical Application |

| HPAEC-PAD | High-pH anion-exchange chromatography separates carbohydrates as oxyanions, detected by pulsed amperometry. | Quantification of 3'-GL and its isomers in complex mixtures (e.g., milk).[12][13] |

| HPLC-RI | Separation based on hydrophilic interaction, with detection via refractive index changes. | Quantification in food matrices.[14][15] |

| NMR | Nuclear Magnetic Resonance spectroscopy provides detailed structural information, including linkage analysis. | Structural confirmation and purity assessment.[3][16] |

| ESI-MS/MS | Electrospray ionization mass spectrometry provides molecular weight and fragmentation patterns for structural elucidation. | Identification and linkage analysis.[17][18][19] |

3.3.1. HPAEC-PAD Protocol for Quantification

-

Sample Preparation:

-

For milk samples, dilute 500 µL of milk into a 25 mL volumetric flask with DI water.

-

Filter the solution through a 0.2 µm syringe filter before injection.

-

-

Chromatographic Conditions:

-

System: Dionex ICS 5000 or similar.

-

Column: CarboPac PA-1 (250 mm × 2 mm ID) with a CarboPac PA guard column.

-

Column Temperature: 20 °C.

-

Flow Rate: 0.3 mL/min.

-

Injection Volume: 10 µL.

-

Eluents: A: 0.1 M NaOH; B: 1 M NaOAc in 0.1 M NaOH.

-

Gradient: 0-10% B over 10 minutes, followed by a column wash with 100% B and re-equilibration.

-

-

Detection:

-

Use a Pulsed Amperometric Detector (PAD) with a gold working electrode, applying a standard carbohydrate waveform.

-

-

Quantification:

3.3.2. ¹H and ¹³C NMR for Structural Analysis

-

Sample Preparation:

-

Dissolve 5-25 mg of the purified 3'-GL sample in 0.6-0.7 mL of deuterium (B1214612) oxide (D₂O).

-

Filter the solution through a glass wool-plugged pipette into a clean 5 mm NMR tube to remove any particulate matter.

-

-

¹H NMR Analysis:

-

Acquire a one-dimensional ¹H NMR spectrum.

-

Identify the anomeric proton signals, which typically appear as distinct doublets in the region of δ 4.4 - 5.2 ppm. For 3'-GL, three anomeric doublets are expected.

-

The coupling constants (³J_H1,H2_) provide information on the anomeric configuration (typically ~8 Hz for β-anomers and ~4 Hz for α-anomers).[3]

-

-

¹³C NMR Analysis:

-

Acquire a ¹³C NMR spectrum. The anomeric carbons typically resonate between δ 90-110 ppm.

-

-

2D NMR Experiments:

-

Perform 2D experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) to assign all proton and carbon signals and confirm the glycosidic linkages by identifying through-bond correlations between the anomeric proton/carbon of one residue and the carbon at the linkage position of the adjacent residue.[16]

-

3.3.3. ESI-MS/MS for Structural Elucidation

-

Sample Preparation:

-

Dissolve the purified 3'-GL sample in a suitable solvent for electrospray ionization, typically a mixture of water and acetonitrile (B52724) with a small amount of formic acid or ammonium (B1175870) acetate (B1210297) to promote ion formation.

-

-

Mass Spectrometry Analysis:

-

Infuse the sample solution into an ESI source coupled to a mass spectrometer (e.g., Q-TOF or ion trap).

-

Acquire a full scan mass spectrum in positive ion mode to identify the protonated molecule [M+H]⁺ or other adducts (e.g., [M+Na]⁺). For 3'-GL (C₁₈H₃₂O₁₆), the monoisotopic mass is 504.1690 Da.

-

-

Tandem MS (MS/MS) Analysis:

-

Select the parent ion of interest (e.g., m/z 505.17 for [M+H]⁺) for collision-induced dissociation (CID).

-

Analyze the resulting fragment ions. The fragmentation pattern, showing losses of monosaccharide units (162 Da), provides sequence information. Cross-ring cleavage fragments can provide information about the glycosidic linkage positions, helping to distinguish between isomers like 3'-GL, 4'-GL, and 6'-GL.[17][18][19]

-

Conclusion

This compound is a bioactive trisaccharide with significant potential in the fields of nutrition and therapeutics. Its well-documented prebiotic and anti-inflammatory activities, mediated through pathways such as NF-κB signaling, make it a compelling target for drug development and as a functional food ingredient. The detailed synthetic and analytical protocols provided in this guide offer a robust framework for researchers to further explore the chemical properties and biological functions of this important human milk oligosaccharide.

References

- 1. This compound | C18H32O16 | CID 189088 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound - Synvenio [synvenio.com]

- 3. Buy 3-Galactosyllactose | 32694-82-9 [smolecule.com]

- 4. 63-42-3 CAS MSDS (Lactose) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 5. benchchem.com [benchchem.com]

- 6. This compound | CymitQuimica [cymitquimica.com]

- 7. echemi.com [echemi.com]

- 8. CAS Common Chemistry [commonchemistry.cas.org]

- 9. Lactose CAS#: 63-42-3 [m.chemicalbook.com]

- 10. The specific rotation of α-D-galactose is 150.7 and that of β-D-g... | Study Prep in Pearson+ [pearson.com]

- 11. lcms.cz [lcms.cz]

- 12. pubs.acs.org [pubs.acs.org]

- 13. Combining HPAEC-PAD, PGC-LC–MS, and 1D 1H NMR to Investigate Metabolic Fates of Human Milk Oligosaccharides in 1-Month-Old Infants: a Pilot Study - PMC [pmc.ncbi.nlm.nih.gov]

- 14. mdpi.com [mdpi.com]

- 15. researchgate.net [researchgate.net]

- 16. researchgate.net [researchgate.net]

- 17. OhioLINK ETD: Amoah, Enoch [etd.ohiolink.edu]

- 18. An LC-MS/MS Approach for Determining Glycosidic Linkages - PMC [pmc.ncbi.nlm.nih.gov]

- 19. pubs.acs.org [pubs.acs.org]

Unveiling Nature's Alternative Sources of 3'-Galactosyllactose Beyond Human Milk

A Technical Guide for Researchers and Drug Development Professionals

Abstract

3'-Galactosyllactose (3'-GL), a significant trisaccharide and a member of the human milk oligosaccharides (HMOs), is renowned for its prebiotic activity and its role in infant health. While human milk is the primary and most well-known source, the growing interest in the therapeutic potential of 3'-GL has spurred research into alternative natural sources. This technical guide provides an in-depth exploration of the natural occurrences of 3'-GL outside of human milk, with a primary focus on goat milk and commercially produced galactooligosaccharides (GOS). It offers a comprehensive overview of the quantitative data, detailed experimental protocols for extraction, synthesis, and analysis, and visual representations of the biosynthetic pathways and experimental workflows to support researchers, scientists, and drug development professionals in this burgeoning field.

Introduction

This compound (β-D-Galp-(1→3)-β-D-Galp-(1→4)-D-Glcp) is a trisaccharide that has garnered considerable attention for its biological activities, including its role as a prebiotic, an anti-inflammatory agent, and a modulator of the gut microbiome.[1][2] Historically, human milk has been the exclusive focus for 3'-GL research. However, the logistical and ethical challenges associated with sourcing human milk for large-scale production necessitate the exploration of alternative, sustainable sources. This guide delves into the most promising natural and bio-engineered sources of 3'-GL, providing the technical details necessary for its study and application.

Natural Sources of this compound

Beyond human milk, 3'-GL has been identified and quantified in other mammalian milk and can be produced through enzymatic synthesis, making it commercially available as a component of galactooligosaccharides (GOS).

Goat Milk: A Promising Mammalian Source

Goat milk has emerged as a significant natural source of a diverse array of oligosaccharides, including 3'-GL.[3][4] The concentration of 3'-GL in goat milk varies depending on the lactation stage, with the highest levels generally found in early milk.

Data Presentation: Quantitative Analysis of this compound in Goat Milk

The following table summarizes the quantitative data for βthis compound in goat milk across different lactation stages, as reported in scientific literature.

| Lactation Stage | Concentration of βthis compound (mg/L) | Reference |

| Colostrum | 32.3 | [5] |

| Transitional Milk | Lower than colostrum | [5] |

| Mature Milk | Lower than transitional milk | [5] |

Note: The concentration of other galactosyllactose isomers, such as α3'-GL, also varies significantly with lactation, with α3'-GL being more abundant in transitional and mature goat milk.[5]

Galactooligosaccharides (GOS): A Commercial Source

Galactooligosaccharides (GOS) are produced enzymatically from lactose (B1674315) and are widely used as prebiotic ingredients in infant formulas and functional foods.[6] GOS is a complex mixture of oligosaccharides, with 3'-GL being one of the key components.[1][6] The exact concentration of 3'-GL in commercial GOS products can vary depending on the manufacturing process and the enzyme used.

Data Presentation: this compound Content in a Commercial GOS Product

This table provides an example of the galactosyllactose isomer distribution in a commercial GOS product.

| Galactosyllactose Isomer | Percentage of Total GOS (%) | Reference |

| β-3'-galactosyllactose | Present in the mixture | [7] |

| β-4'-galactosyllactose | Present in the mixture | [7] |

| β-6'-galactosyllactose | Present in the mixture | [7] |

Note: The relative abundance of different GOS isomers, including 3'-GL, can be influenced by the source of the β-galactosidase enzyme and the reaction conditions.[8]

Experimental Protocols

This section provides detailed methodologies for the key experiments related to the study of this compound.

Extraction and Purification of this compound from Goat Milk

The isolation of 3'-GL from goat milk involves a multi-step process to remove fats, proteins, and other interfering substances.

Protocol:

-

Defatting: Centrifuge fresh goat milk at 4,000 x g for 30 minutes at 4°C to separate the cream layer. Collect the skim milk.

-

Protein Precipitation: Add ethanol (B145695) to the skim milk to a final concentration of 50% (v/v) and incubate at 4°C for 2 hours to precipitate the proteins. Centrifuge at 10,000 x g for 30 minutes at 4°C and collect the supernatant.

-

Lactose Removal: Concentrate the supernatant by rotary evaporation. The high concentration of lactose will lead to its crystallization upon cooling. Remove the lactose crystals by filtration.

-

Solid-Phase Extraction (SPE): Utilize a graphitized carbon cartridge to separate the oligosaccharides from the remaining monosaccharides and other small molecules.

-

Conditioning: Wash the cartridge with 80% acetonitrile (B52724) in 0.1% trifluoroacetic acid (TFA), followed by water.

-

Sample Loading: Load the lactose-depleted sample onto the cartridge.

-

Washing: Wash the cartridge with water to remove salts and monosaccharides.

-

Elution: Elute the oligosaccharides with a gradient of acetonitrile in water (e.g., 20-50%).

-

-

Chromatographic Separation: Further purify 3'-GL from other oligosaccharide isomers using high-performance liquid chromatography (HPLC) with a porous graphitic carbon (PGC) or amino-functionalized silica (B1680970) column.

Enzymatic Synthesis of this compound

3'-GL is a major component of GOS, which is produced through the transgalactosylation activity of the enzyme β-galactosidase using lactose as a substrate.

Protocol:

-

Substrate Preparation: Prepare a concentrated solution of lactose (e.g., 30-50% w/v) in a suitable buffer (e.g., 50 mM sodium phosphate (B84403) buffer, pH 6.5).

-

Enzyme Addition: Add β-galactosidase from a source known to favor the formation of β(1→3) linkages (e.g., Aspergillus oryzae) to the lactose solution. The enzyme concentration will need to be optimized based on the specific activity of the enzyme preparation.

-

Reaction Incubation: Incubate the reaction mixture at the optimal temperature for the enzyme (e.g., 40-60°C) with gentle agitation for a predetermined time (e.g., 2-24 hours). The reaction time will influence the yield and composition of the GOS mixture.

-

Enzyme Inactivation: Stop the reaction by heat inactivation of the enzyme (e.g., heating at 90°C for 10 minutes).

-

Purification: The resulting GOS mixture, containing 3'-GL, can be purified to remove unreacted lactose, glucose, and galactose using techniques such as nanofiltration or chromatography as described in the extraction protocol.

Quantification of this compound by HPLC-RID

High-performance liquid chromatography with a refractive index detector (HPLC-RID) is a common method for the quantification of non-chromophoric sugars like 3'-GL.

Protocol:

-

Sample Preparation: Dilute the sample containing 3'-GL in the mobile phase. If necessary, perform a solid-phase extraction (SPE) cleanup to remove interfering substances.

-

Chromatographic Conditions:

-

Standard Curve: Prepare a series of standard solutions of pure 3'-GL of known concentrations. Inject the standards into the HPLC system and create a calibration curve by plotting the peak area against the concentration.

-

Quantification: Inject the prepared sample into the HPLC system. Identify the 3'-GL peak based on its retention time compared to the standard. Quantify the amount of 3'-GL in the sample using the calibration curve.

Visualization of Pathways and Workflows

The following diagrams, generated using the DOT language, illustrate key processes related to this compound.

Biosynthesis of this compound via Enzymatic Transgalactosylation

Caption: Enzymatic synthesis of 3'-GL via transgalactosylation.

Experimental Workflow for Quantification of 3'-GL by HPLC-RID

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. pure.rug.nl [pure.rug.nl]

- 3. Multi-Enzymatic Cascade One-Pot Biosynthesis of 3′-Sialyllactose Using Engineered Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]

- 4. In Vitro Evaluation of the Effects of Commercial Prebiotic GOS and FOS Products on Human Colonic Caco–2 Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Qualitative and quantitative mass spectrometry comparison of characteristic galactosyl lactose isomers from goat milk at different lactation stages - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Gram-scale chemical synthesis of galactosyllactoses and their impact on infant gut microbiota in vitro - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D3OB02069J [pubs.rsc.org]

- 7. Touching the High Complexity of Prebiotic Vivinal Galacto-oligosaccharides Using Porous Graphitic Carbon Ultra-High-Performance Liquid Chromatography Coupled to Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Nature and biosynthesis of galacto-oligosaccharides related to oligosaccharides in human breast milk - PMC [pmc.ncbi.nlm.nih.gov]

- 9. A Validated HPLC-RID Method for Quantification and Optimization of Total Sugars: Fructose, Glucose, Sucrose, and Lactos… [ouci.dntb.gov.ua]

- 10. Validated HPLC-RI Method for the Determination of Lactulose and its Process Related Impurities in Syrup - PMC [pmc.ncbi.nlm.nih.gov]

3'-Galactosyllactose interaction with intestinal epithelial cells

An In-depth Technical Guide to the Interaction of 3'-Galactosyllactose with Intestinal Epithelial Cells

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound (3'-GL) is a neutral trisaccharide composed of a galactose molecule linked to the 3-position of the glucose moiety of lactose. It is a significant component of the galacto-oligosaccharides (GOS) found in human milk, particularly in colostrum.[1] As a human milk oligosaccharide (HMO), 3'-GL is not digested in the upper gastrointestinal tract and reaches the colon intact, where it can exert direct effects on the intestinal epithelium and modulate the gut microbiota.[2] Emerging research has highlighted the crucial role of 3'-GL in shaping mucosal immunity, enhancing intestinal barrier function, and protecting against inflammatory insults and pathogens.[1][3] This technical guide provides a comprehensive overview of the molecular interactions between 3'-GL and intestinal epithelial cells (IECs), detailing the signaling pathways involved, summarizing key quantitative data, and presenting the experimental protocols used to elucidate these functions.

Core Interactions with Intestinal Epithelial Cells

The interaction of 3'-GL with IECs is multifaceted, primarily centering on the attenuation of inflammation, enhancement of barrier integrity, and modulation of immune cell crosstalk.

Attenuation of Inflammatory Responses

One of the most well-documented functions of 3'-GL and related GOS is their ability to suppress inflammatory signaling in intestinal epithelial cells.[4][5] Studies using various IEC lines (e.g., H4, T84, NCM-460) have shown that GOS containing 3'-GL can significantly reduce the expression and secretion of pro-inflammatory cytokines and chemokines, such as Interleukin-8 (IL-8), Monocyte Chemoattractant Protein-1 (MCP-1), and Macrophage Inflammatory Protein-3α (MIP-3α), following challenges with inflammatory stimuli like Tumor Necrosis Factor-alpha (TNF-α), Interleukin-1β (IL-1β), or pathogenic bacteria.[4][6]

The primary mechanism for this anti-inflammatory effect is the attenuation of the Nuclear Factor-kappa B (NF-κB) signaling pathway.[4][5] GOS and HMOS have been shown to mitigate the nuclear translocation of the NF-κB p65 subunit, a critical step in the activation of pro-inflammatory gene transcription.[4]

Enhancement of Intestinal Barrier Function

The intestinal epithelium forms a critical barrier that separates the luminal contents from the host's internal environment. The integrity of this barrier is maintained by complex protein structures called tight junctions (TJs). 3'-GL has been shown to protect and enhance this barrier. In a Caco-2 transwell model, pretreatment with beta-1,this compound was found to prevent the loss of epithelial barrier integrity caused by the fungal toxin deoxynivalenol (B1670258) to a much greater extent than other galactosyllactose isomers.[7] All tested galactosyllactose compounds, including 3'-GL, protected the intestinal membrane from inflammation, as indicated by a reduction in IL-8 levels.[3] GOS mixtures have also been shown to stimulate tight junction assembly and mitigate the damaging effects of toxins on the intestinal barrier in both Caco-2 cells and mice.[8][9]

Modulation of Epithelial-Immune Cell Crosstalk

Intestinal epithelial cells are not just a physical barrier; they are active participants in mucosal immunity. 3'-GL can modulate the crosstalk between IECs and underlying immune cells. In a co-culture model of IECs and peripheral blood mononuclear cells (PBMCs), DP3-sized β-3'GL, in the presence of a bacterial DNA trigger (CpG), promoted a regulatory-type Th1 immune response, characterized by increased secretion of IFNγ and IL-10.[2][10] This effect was associated with an enhanced secretion of epithelial-derived galectins, particularly galectin-9, which is a key mediator in mucosal immune development.[2][10]

Signaling Pathways and Molecular Mechanisms

The anti-inflammatory effects of this compound are primarily mediated through the inhibition of the NF-κB signaling pathway.

NF-κB Signaling Pathway

Inflammatory stimuli such as TNF-α, IL-1β, or pathogen-associated molecular patterns (PAMPs) activate signaling cascades that lead to the phosphorylation and subsequent degradation of the inhibitor of κB (IκB). This releases the NF-κB (p65/p50) dimer, allowing it to translocate from the cytoplasm to the nucleus. Inside the nucleus, NF-κB binds to specific DNA sequences in the promoter regions of target genes, inducing the transcription of pro-inflammatory mediators like IL-8, MCP-1, and TNF-α. 3'-GL and related GOS have been demonstrated to interfere with this process, specifically by mitigating the nuclear translocation of the p65 subunit.[4]

Quantitative Data Summary

The following tables summarize the quantitative effects of 3'-GL and related oligosaccharides on intestinal epithelial cells as reported in the literature.

Table 1: Anti-inflammatory Effects of GOS and HMOS on Intestinal Epithelial Cells

| Cell Line | Inflammatory Stimulus | Treatment | Measured Cytokine/Chemokine | % Reduction vs. Positive Control (Mean) | Reference |

|---|---|---|---|---|---|

| H4 (immature) | TNF-α / IL-1β | HMOS | IL-8, MIP-3α, MCP-1 | 49-52% | [6] |

| H4 (immature) | TNF-α / IL-1β | GOS | IL-8, MIP-3α, MCP-1 | 74-75% | [6] |

| H4 (immature) | Salmonella | HMOS | IL-8, MCP-1 | 70-74% | [6] |

| H4 (immature) | Salmonella | GOS | IL-8, MCP-1 | 61-64% | [6] |

| Human Intestine (ex vivo) | Salmonella | HMOS | IL-8, MCP-1 | ~50% (mRNA) | [6] |

| Human Intestine (ex vivo) | Salmonella | GOS | IL-8, MCP-1 | ~50-74% |[6] |

Table 2: Effects of β-3'GL on Epithelial-Immune Cell Crosstalk

| Co-Culture Model | Treatment | Measured Cytokine/Galectin | Outcome | Reference |

|---|---|---|---|---|

| IEC / PBMC | β-3'GL + CpG | IFNγ, IL-10, Galectin-9 | Increased concentrations compared to CpG alone | [2][10] |

| IEC / PBMC | β-3'GL + CpG | Galectin-3, -4, -9 | Increased secretion from IECs |[2] |

Experimental Protocols

Detailed methodologies are crucial for reproducing and building upon existing research. This section outlines key experimental protocols used to study the interaction of 3'-GL with IECs.

Caco-2 Cell Culture and Differentiation for Barrier Function Assays

The Caco-2 cell line, derived from a human colorectal adenocarcinoma, is the most widely used in vitro model for the intestinal barrier.[11][12] When cultured on semi-permeable filter inserts, these cells spontaneously differentiate into a polarized monolayer with tight junctions and microvilli, mimicking the phenotype of small intestinal enterocytes.[11]

-

Media Preparation: Caco-2 cells are typically maintained in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10-20% Fetal Bovine Serum (FBS), 1% non-essential amino acids (NEAA), and 1% penicillin-streptomycin.[12][13] All solutions should be handled in a sterile biosafety cabinet.[12]

-

Cell Seeding and Culture: For barrier function studies, cells are seeded onto permeable Transwell® inserts (e.g., 0.4 µm pore size polycarbonate) at a high density (e.g., 2.12 x 10^5 cells/cm²).[14]

-

Differentiation: The cells are cultured for a period of 14 to 21 days post-confluence to allow for full differentiation and the formation of a robust barrier.[11][14] The culture medium is changed every 2-3 days.[13] Some protocols utilize an asymmetric culture condition, where FBS is added only to the basolateral compartment to better mimic physiological conditions.[11]

-

Monitoring Differentiation: The integrity of the monolayer is monitored throughout the differentiation period by measuring the Transepithelial Electrical Resistance (TEER).[15]

Transepithelial Electrical Resistance (TEER) Measurement

TEER is a quantitative and non-invasive method used to measure the integrity of tight junction dynamics in epithelial cell monolayers.[16] It reflects the ionic conductance of the paracellular pathway.[16]

-

Equipment: An epithelial voltohmmeter (e.g., Millicell®-ERS or EVOM™) with "chopstick" electrodes (e.g., STX2) is required.[15][16]

-

Procedure:

-

Sterilize the electrode probe by immersing it in 70% ethanol (B145695) for at least 15 minutes and allow it to air dry completely.[17][18]

-

Equilibrate the cell culture plate to room temperature or place it on a warming plate at 37°C, as TEER is temperature-sensitive.[15][17]

-

Place the shorter, apical electrode into the upper compartment of the Transwell insert and the longer, basolateral electrode into the outer, lower compartment. Ensure the apical electrode does not touch the cell monolayer.[15]

-

Hold the electrode steady and perpendicular to the insert to ensure consistent readings.[15][17] Record the resistance value (in Ohms, Ω) once it stabilizes.

-

Measure the resistance of a blank insert containing only cell culture medium to determine the background resistance.[15][16]

-

-

Calculation:

-

Subtract the average resistance of the blank insert from the resistance of the cell-seeded insert: R_cells = R_total - R_blank.[17]

-

Multiply the resulting resistance by the surface area of the Transwell membrane (in cm²) to obtain the final TEER value, expressed as Ω·cm².[16][17]

-

TEER (Ω·cm²) = (R_total - R_blank) * Membrane Area (cm²)

-

References

- 1. Gram-scale chemical synthesis of galactosyllactoses and their impact on infant gut microbiota in vitro - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D3OB02069J [pubs.rsc.org]

- 2. Modulation of the Epithelial-Immune Cell Crosstalk and Related Galectin Secretion by DP3-5 Galacto-Oligosaccharides and β-3′Galactosyllactose - PMC [pmc.ncbi.nlm.nih.gov]

- 3. hcp.kendamil.com [hcp.kendamil.com]

- 4. Human Milk Oligosaccharides and Synthetic Galactosyloligosaccharides Contain 3'-, 4-, and 6'-Galactosyllactose and Attenuate Inflammation in Human T84, NCM-460, and H4 Cells and Intestinal Tissue Ex Vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. This compound | 32694-82-9 | OG15069 | Biosynth [biosynth.com]

- 6. Human Milk Oligosaccharides and Synthetic Galactosyloligosaccharides Contain 3′-, 4-, and 6′-Galactosyllactose and Attenuate Inflammation in Human T84, NCM-460, and H4 Cells and Intestinal Tissue Ex Vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 7. WO2020229690A1 - Beta-1,this compound for the treatment of gut barrier function diseases - Google Patents [patents.google.com]

- 8. Galacto-oligosaccharides Protect the Intestinal Barrier by Maintaining the Tight Junction Network and Modulating the Inflammatory Responses after a Challenge with the Mycotoxin Deoxynivalenol in Human Caco-2 Cell Monolayers and B6C3F1 Mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. research-portal.uu.nl [research-portal.uu.nl]

- 10. mdpi.com [mdpi.com]

- 11. A protocol for differentiation of human intestinal Caco-2 cells in asymmetric serum-containing medium - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Protocol Online: Protocol for Caco-2 cell culture [protocol-online.org]

- 13. ainslielab.web.unc.edu [ainslielab.web.unc.edu]

- 14. journal.pan.olsztyn.pl [journal.pan.olsztyn.pl]

- 15. Measurement of Transepithelial Electrical Resistance (TEER) [ebrary.net]

- 16. TEER measurement techniques for in vitro barrier model systems - PMC [pmc.ncbi.nlm.nih.gov]

- 17. medicine.umich.edu [medicine.umich.edu]

- 18. youtube.com [youtube.com]

The Prebiotic Potential of 3'-Galactosyllactose: An In-Depth Technical Guide for Researchers

Abstract

This technical guide provides a comprehensive overview of the prebiotic activity of 3'-Galactosyllactose (3'-GL), a key human milk oligosaccharide (HMO), on the infant gut microbiota. It is intended for researchers, scientists, and drug development professionals engaged in the study of prebiotics, infant nutrition, and gut health. This document synthesizes current scientific literature, presenting quantitative data on the modulatory effects of 3'-GL on infant gut microbial composition and metabolite production. Detailed experimental protocols for in vitro fermentation, 16S rRNA sequencing, and short-chain fatty acid (SCFA) analysis are provided to facilitate reproducible research in this field. Furthermore, this guide explores the molecular mechanisms underlying the benefits of 3'-GL, including its influence on key inflammatory signaling pathways within the intestinal epithelium.

Introduction: The Significance of this compound in Infant Gut Health

The establishment of a healthy gut microbiome in early life is crucial for the development of the immune system, metabolism, and overall infant health. Human milk oligosaccharides (HMOs) are a major component of breast milk that play a pivotal role in shaping the infant gut microbiota, primarily by selectively stimulating the growth of beneficial bacteria such as Bifidobacterium species.[1][2] Among the diverse array of HMOs, this compound (3'-GL), a trisaccharide composed of a galactose molecule linked to the 3' position of lactose, has garnered significant scientific interest.[1][2] 3'-GL is not only present in human milk but also in some commercially produced galactooligosaccharides (GOS) used to supplement infant formula.[1][2]

The prebiotic activity of 3'-GL stems from its resistance to digestion in the upper gastrointestinal tract, allowing it to reach the colon intact where it is fermented by specific gut microbes. This selective fermentation leads to a range of beneficial effects, including the proliferation of bifidobacteria and the production of short-chain fatty acids (SCFAs), which contribute to a healthy gut environment.[2][3] Beyond its prebiotic effects, emerging evidence suggests that 3'-GL may also have direct immunomodulatory properties, influencing host-microbe interactions at the cellular level.[4][5][6]

This guide will delve into the quantitative effects of 3'-GL on the infant gut microbiota, provide detailed methodologies for its study, and visualize the key biological pathways involved.

Quantitative Impact of this compound on Infant Gut Microbiota

In vitro fermentation studies using fecal samples from infants have provided valuable quantitative data on the prebiotic effects of 3'-GL. These studies consistently demonstrate the potent bifidogenic nature of 3'-GL and its ability to stimulate the production of beneficial metabolites.

Modulation of Microbial Composition

3'-GL has been shown to significantly increase the abundance of Bifidobacterium species in in vitro models of the infant gut. The specificity of this effect can vary between different Bifidobacterium species and may be influenced by the infant's feeding method (breast-fed vs. formula-fed).[3]

| Substrate | Infant Group | Bifidobacterium Species Increased | Reference |

| 3'-GL | Formula-fed | B. longum, B. breve, B. bifidum | [3] |

| 3'-GL | Breast-fed | B. longum, B. breve | [3] |

| 4'-GL | Formula-fed | B. longum, B. breve, B. pseudocatenulatum, B. kashiwanohense | [3] |

| 4'-GL | Breast-fed | B. longum, minor increase in B. adolescentis | [3] |

| 6'-GL | Formula-fed | B. longum, B. breve | [3] |

| 6'-GL | Breast-fed | B. longum, B. breve | [3] |

Table 1: Effect of Galactosyllactose Isomers on Bifidobacterium Species Abundance in In Vitro Infant Fecal Fermentations. Data from Meeusen et al. (2024) highlights the differential effects of 3'-GL, 4'-GL, and 6'-GL on specific Bifidobacterium species in fecal microbiota from formula-fed and breast-fed infants.

Production of Short-Chain Fatty Acids (SCFAs)

The fermentation of 3'-GL by the infant gut microbiota leads to the production of SCFAs, primarily acetate, propionate, and butyrate. These metabolites play a crucial role in maintaining gut health by serving as an energy source for colonocytes, modulating gut motility, and exerting anti-inflammatory effects.[3][7]

| Substrate | Infant Group | Total SCFA Concentration (mM) | Acetate (mM) | Propionate (mM) | Butyrate (mM) | Reference |

| Control | Formula-fed | ~25 | ~15 | ~5 | ~5 | [7] |

| 3'-GL | Formula-fed | ~40 | ~30 | ~5 | ~5 | [7] |

| 4'-GL | Formula-fed | ~45 | ~35 | ~5 | ~5 | [7] |

| 6'-GL | Formula-fed | ~45 | ~35 | ~5 | ~5 | [7] |

| Control | Breast-fed | ~30 | ~20 | ~5 | ~5 | [7] |

| 3'-GL | Breast-fed | ~45 | ~35 | ~5 | ~5 | [7] |

| 4'-GL | Breast-fed | ~50 | ~40 | ~5 | ~5 | [7] |

| 6'-GL | Breast-fed | ~50 | ~40 | ~5 | ~5 | [7] |

Table 2: Short-Chain Fatty Acid Production from In Vitro Fermentation of Galactosyllactose Isomers with Infant Fecal Microbiota. Data adapted from Meeusen et al. (2024) indicates that all galactosyllactose isomers increase total SCFA and acetic acid concentrations compared to the control. *Denotes a significant increase compared to the control.[7]

Experimental Protocols

Reproducible and standardized methodologies are essential for advancing our understanding of the prebiotic effects of 3'-GL. This section provides detailed protocols for the key experiments cited in this guide.

In Vitro Batch Fermentation of Infant Fecal Microbiota

This protocol describes a general procedure for anaerobic batch fermentation of infant fecal samples to assess the prebiotic potential of substrates like 3'-GL.[8][9][10]

3.1.1. Materials

-

Fresh or frozen infant fecal samples

-

Anaerobic chamber or workstation (80% N₂, 10% CO₂, 10% H₂)

-

Sterile anaerobic phosphate (B84403) buffer (0.1 M, pH 7.0)

-

Basal fermentation medium (e.g., containing peptone, yeast extract, salts, and a reducing agent like L-cysteine HCl)

-

Sterile, anaerobic stock solution of 3'-GL (and other test substrates)

-

Sterile fermentation vessels or tubes

-

Incubator with shaking capabilities (37°C)

3.1.2. Fecal Slurry Preparation

-

All procedures should be performed under strict anaerobic conditions.

-

Thaw frozen fecal samples anaerobically.

-

Homogenize a known weight of the fecal sample in anaerobic phosphate buffer to create a fecal slurry (e.g., 10-20% w/v).

-

Filter the slurry through sterile gauze to remove large particulate matter.

3.1.3. Fermentation Setup

-

Dispense the basal fermentation medium into sterile fermentation vessels.

-

Add the sterile 3'-GL stock solution to the desired final concentration (e.g., 10 mg/mL). Include a negative control with no added substrate.

-

Inoculate the medium with the fecal slurry (e.g., 5-10% v/v).

-

Seal the fermentation vessels and incubate at 37°C with gentle agitation for a defined period (e.g., 24-48 hours).

3.1.4. Sampling and Analysis

-

At designated time points (e.g., 0, 12, 24, 48 hours), aseptically collect samples from the fermentation vessels.

-

Immediately process samples for downstream analysis:

-

Microbial Composition: Centrifuge a portion of the sample, discard the supernatant, and store the bacterial pellet at -80°C for DNA extraction and 16S rRNA sequencing.

-

SCFA Analysis: Centrifuge a portion of the sample and filter the supernatant. Store the supernatant at -20°C for SCFA analysis by gas chromatography.

-

16S rRNA Gene Sequencing and Analysis

This protocol outlines the key steps for profiling the microbial composition of infant fecal fermentation samples using 16S rRNA gene sequencing.[11][12][13][14][15]

3.2.1. DNA Extraction

-

Thaw the bacterial pellets on ice.

-

Use a commercially available DNA extraction kit designed for stool samples, which typically includes a bead-beating step for efficient lysis of both Gram-positive and Gram-negative bacteria.

-

Follow the manufacturer's instructions for DNA extraction and purification.

-

Assess the quality and quantity of the extracted DNA using a spectrophotometer (e.g., NanoDrop) and fluorometer (e.g., Qubit).

3.2.2. Library Preparation and Sequencing

-

Amplify a hypervariable region of the 16S rRNA gene (e.g., V3-V4) using universal primers with attached Illumina adapters.

-

Perform PCR in triplicate for each sample to minimize amplification bias.

-

Pool the triplicate PCR products and purify them using magnetic beads.

-

Perform a second PCR to attach unique dual indices to each sample for multiplexing.

-

Purify the indexed amplicons and quantify the final library.

-

Pool the libraries in equimolar concentrations and sequence on an Illumina MiSeq platform (e.g., 2x300 bp paired-end sequencing).

3.2.3. Bioinformatic Analysis

-

Demultiplex the raw sequencing reads based on the unique indices.

-

Perform quality filtering and trimming of the reads.

-

Use a pipeline such as QIIME 2 or DADA2 to denoise the sequences and generate amplicon sequence variants (ASVs).

-

Assign taxonomy to the ASVs using a reference database (e.g., Greengenes, SILVA).

-

Generate a feature table of ASV counts per sample.

-

Perform downstream statistical analyses, including alpha and beta diversity, and differential abundance testing.

Short-Chain Fatty Acid (SCFA) Analysis by Gas Chromatography (GC)

This protocol provides a method for the quantification of SCFAs in fecal fermentation supernatants using gas chromatography with flame ionization detection (GC-FID).[1][16][17][18][19]

3.3.1. Sample Preparation

-

Thaw the fermentation supernatant samples.

-

Add an internal standard (e.g., 2-ethylbutyric acid) to each sample and to the calibration standards.

-

Acidify the samples to a pH < 3 with an acid such as hydrochloric acid or phosphoric acid to protonate the SCFAs.

-

Extract the SCFAs into an organic solvent (e.g., diethyl ether or methyl tert-butyl ether) by vigorous vortexing.

-

Centrifuge to separate the aqueous and organic layers.

-

Transfer the organic layer containing the SCFAs to a new vial for GC analysis.

3.3.2. GC-FID Analysis

-

Inject a small volume (e.g., 1 µL) of the extracted sample onto a GC column suitable for SCFA analysis (e.g., a free fatty acid phase (FFAP) column).

-

Use a temperature gradient program to separate the different SCFAs based on their boiling points.

-

The flame ionization detector will generate a signal proportional to the amount of each SCFA eluting from the column.

-

Identify and quantify the SCFAs by comparing their retention times and peak areas to those of known standards.

Visualization of Key Pathways and Workflows

Visualizing complex biological processes and experimental designs is crucial for understanding and communication. This section provides diagrams created using the DOT language for Graphviz.

Experimental Workflow

Caption: Workflow for in vitro fermentation of 3'-GL with infant microbiota.

Metabolic Pathway of 3'-GL Fermentation

Caption: Metabolic fate of 3'-GL fermented by infant gut microbiota.

Modulation of NF-κB Signaling in Intestinal Epithelial Cells

Caption: Inhibition of NF-κB signaling by 3'-GL in intestinal cells.

Discussion and Future Directions

The evidence presented in this technical guide strongly supports the role of this compound as a potent prebiotic for the developing infant gut microbiota. Its ability to selectively promote the growth of beneficial Bifidobacterium species and enhance the production of health-promoting SCFAs underscores its importance in infant nutrition.

The detailed experimental protocols provided herein offer a foundation for standardized research in this area, which is crucial for comparing findings across different studies and for the development of novel prebiotic ingredients.

While the immunomodulatory effects of 3'-GL, particularly its ability to attenuate NF-κB-mediated inflammation, are becoming clearer, the precise molecular mechanisms initiating these effects remain an active area of investigation.[4][5][6] Future research should focus on identifying the specific host cell receptors that interact with 3'-GL or its fermentation products to trigger these anti-inflammatory signaling cascades. Furthermore, well-designed clinical trials in infants are needed to translate the promising in vitro findings into tangible health benefits.

Conclusion

This compound is a key bioactive component of human milk with significant prebiotic and potential immunomodulatory properties. Its selective fermentation by the infant gut microbiota, leading to a more bifidogenic and SCFA-rich environment, highlights its critical role in early life gut health. The continued investigation into the multifaceted benefits of 3'-GL will be instrumental in optimizing infant nutrition and developing novel therapeutic strategies for gut-related disorders.

References

- 1. Gas Chromatography Detection Protocol of Short-chain Fatty Acids in Mice Feces - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Gram-scale chemical synthesis of galactosyllactoses and their impact on infant gut microbiota in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Gram-scale chemical synthesis of galactosyllactoses and their impact on infant gut microbiota in vitro - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D3OB02069J [pubs.rsc.org]

- 4. [PDF] Human Milk Oligosaccharides and Synthetic Galactosyloligosaccharides Contain 3'-, 4-, and 6'-Galactosyllactose and Attenuate Inflammation in Human T84, NCM-460, and H4 Cells and Intestinal Tissue Ex Vivo. | Semantic Scholar [semanticscholar.org]

- 5. Human Milk Oligosaccharides and Synthetic Galactosyloligosaccharides Contain 3'-, 4-, and 6'-Galactosyllactose and Attenuate Inflammation in Human T84, NCM-460, and H4 Cells and Intestinal Tissue Ex Vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. researchgate.net [researchgate.net]

- 8. dwscientific.com [dwscientific.com]

- 9. Validation of a batch cultivation protocol for fecal microbiota of Kenyan infants - PMC [pmc.ncbi.nlm.nih.gov]

- 10. A Single-Batch Fermentation System to Simulate Human Colonic Microbiota for High-Throughput Evaluation of Prebiotics - PMC [pmc.ncbi.nlm.nih.gov]

- 11. A protocol for characterization of extremely preterm infant gut microbiota in double-blind clinical trials - PMC [pmc.ncbi.nlm.nih.gov]

- 12. youtube.com [youtube.com]

- 13. mdpi.com [mdpi.com]

- 14. h3abionet.org [h3abionet.org]

- 15. Frontiers | The role of gut microbiota imbalance in preeclampsia pathogenesis: insights into FMO3-mediated inflammatory mechanisms [frontiersin.org]

- 16. GC-FID Protocol for SCFA Analysis - Creative Proteomics [metabolomics.creative-proteomics.com]

- 17. An Improved Validated Method for the Determination of Short-Chain Fatty Acids in Human Fecal Samples by Gas Chromatography with Flame Ionization Detection (GC-FID) [mdpi.com]

- 18. researchgate.net [researchgate.net]

- 19. Development and validation of a GC-FID method for the analysis of short chain fatty acids in rat and human faeces and in fermentation fluids - PubMed [pubmed.ncbi.nlm.nih.gov]

The In Vivo Anti-inflammatory Mechanism of 3'-Galactosyllactose: A Technical Guide

Disclaimer: Scientific research into the specific in vivo anti-inflammatory mechanisms of isolated 3'-Galactosyllactose (3'-GL) is currently limited. The majority of available data is derived from ex vivo and in vitro studies, or from in vivo studies of oligosaccharide mixtures containing 3'-GL. This guide synthesizes the existing evidence to provide the most comprehensive overview to date, while clearly delineating the experimental context.

Executive Summary

This compound (3'-GL), a neutral trisaccharide found in human milk, is emerging as a potent anti-inflammatory agent. This document provides a technical overview of the current understanding of its anti-inflammatory mechanisms, primarily focusing on evidence from ex vivo human intestinal tissue models and supportive in vitro and mixture-based in vivo studies. The core mechanism identified is the attenuation of the NF-κB signaling pathway, a central regulator of inflammation. This guide details the experimental data, protocols, and proposed signaling pathways for researchers, scientists, and professionals in drug development.

Core Anti-inflammatory Mechanism: NF-κB Signaling Attenuation

The primary evidence for the anti-inflammatory action of galactosyllactoses, including 3'-GL, points to the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway.[1] In inflammatory conditions, the NF-κB p65 subunit translocates to the nucleus, where it initiates the transcription of pro-inflammatory genes. Studies on human intestinal tissue have demonstrated that galactosyllactoses can mitigate this process.[1]

Signaling Pathway Diagram

Quantitative Data from Key Experiments

The following tables summarize the quantitative findings from key studies. It is important to note that the data from Newburg et al. (2016) were generated using an ex vivo model with a mixture of galactosyloligosaccharides (GOS), of which 3'-GL is a principal component, and human milk oligosaccharides (HMOS) which naturally contain 3'-GL. The data from Seyed Toutounchi et al. (2021) were from an in vivo study using a diet containing a TOS mixture with 22% 3'-GL.

Table 1: Attenuation of Inflammatory Response in Immature Human Intestinal Tissue (ex vivo)

| Treatment Group | Inflammatory Stimulus | Measured Outcome | % of Infected Control | p-value | Reference |

| HMOS | Salmonella | Inflammatory Response | 26% | < 0.01 | [Newburg et al., 2016][1] |

| GOS | Salmonella | Inflammatory Response | 50% | < 0.01 | [Newburg et al., 2016][1] |

Table 2: Reduction of Pro-inflammatory Mediators in Human Intestinal Epithelial Cells (in vitro)

| Cell Line | Treatment Group | Inflammatory Stimulus | Mediator | % of Positive Control | p-value | Reference |

| H4 | GOS | TNF-α / IL-1β | IL-8, MIP-3α, MCP-1 | 25-26% | < 0.001 | [Newburg et al., 2016][1] |

| H4 | GOS | Pathogen | IL-8, MCP-1 | 36-39% | < 0.001 | [Newburg et al., 2016][1] |

| H4 | HMOS | TNF-α / IL-1β | IL-8, MIP-3α, MCP-1 | 48-51% | < 0.001 | [Newburg et al., 2016][1] |

| H4 | HMOS | Pathogen | IL-8, MCP-1 | 26-30% | < 0.001 | [Newburg et al., 2016][1] |

Table 3: Effects of a 3'-GL-Containing Diet on Immune Response in a Murine Model (in vivo)

| Dietary Group | Key Measurement | Observation | Reference |